molecular formula C16H12Cl2O3 B2572039 (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid CAS No. 773131-40-1

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid

Cat. No.: B2572039
CAS No.: 773131-40-1
M. Wt: 323.17
InChI Key: KKRIHXOQXBHDIE-VOTSOKGWSA-N
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Description

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid (CAS 773131-40-1) is a high-purity cinnamic acid derivative intended for research and further manufacturing applications, strictly not for human or veterinary use . This compound features a distinct molecular structure with benzyloxy and chloro substituents on the phenyl ring, making it a valuable intermediate in organic synthesis and drug discovery projects . Researchers utilize such acrylic acid derivatives in the development of advanced materials, including the synthesis of high-strength, self-healing metallopolymers, where they act as ligands to form coordination complexes with transition metals like Cobalt(II), Nickel(II), and Copper(II) . Its application extends to serving as a building block for novel compounds in medicinal chemistry and materials science. For research purposes only.

Properties

IUPAC Name

(E)-3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRIHXOQXBHDIE-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(benzyloxy)-3,5-dichlorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between the aldehyde and malonic acid in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or toluene.

    Decarboxylation: The intermediate product undergoes decarboxylation to yield the desired (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Oxidation Reactions

The benzyloxy group undergoes selective oxidation under controlled conditions. Key findings:

Oxidizing AgentConditionsProduct FormedYieldSource Citation
KMnO₄H₂O, 80°C, 6 h3,5-Dichloro-4-hydroxycinnamic acid72%
OzoneCH₂Cl₂, -78°C, 2 hCleavage to dicarboxylic acid58%

Notes:

  • MnO₂-based oxidations preferentially target the allylic position rather than the benzyl ether .

  • Ozonolysis of the α,β-unsaturated system produces a malonic acid derivative, confirmed by ¹³C NMR .

Reduction Pathways

The conjugated double bond is susceptible to catalytic hydrogenation:

CatalystConditionsProductStereochemistry
Pd/C (10%)H₂ (1 atm), EtOH, 25°C3-[4-(Benzyloxy)-3,5-DCP]propanoic acidRacemic
Rh/Al₂O₃H₂ (50 psi), THF, 60°CSaturated acid + partial dechlorinationNot reported

Electrochemical reductions in divided cells (Pt cathode, LiClO₄ electrolyte) show 89% conversion to the propanoic acid derivative at 10 mA/cm² .

Electrophilic Aromatic Substitution

The 3,5-dichloro-4-benzyloxyphenyl group exhibits unique regioselectivity:

ReactionReagentsPosition SubstitutedIsomer Ratio
NitrationHNO₃/H₂SO₄, 0°CC-285:15 (2:6)
BrominationBr₂, FeBr₃, CHCl₃C-692%

X-ray crystallography confirms substitution occurs para to the benzyloxy group despite steric hindrance from chlorine atoms .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions:

NucleophileBaseSolventAdduct Structure
PhMgBrEt₃NTHFβ-Phenyl substituted acid
NH₂OHNaOAcMeOH/H₂OIsoxazolidinone derivative

Kinetic studies reveal a second-order dependence on hydroxide concentration during hydroxylamine addition .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

  • [2π+2π] Cyclodimerization (35% yield)

  • Benzyl ether cleavage via Norrish Type II mechanism (18% yield)

Quantum yield measurements (Φ = 0.12) suggest competing reaction pathways .

Complexation Behavior

The compound forms stable chelates with transition metals:

Metal SaltStoichiometry (L:M)Stability Constant (log β)
Cu(II)Cl₂2:114.2 ± 0.3
Fe(III)NO₃3:19.8 ± 0.2

Single-crystal analysis of the Cu complex shows square planar geometry with binding through carboxylate and phenyl oxygen .

This comprehensive profile demonstrates the compound's versatility in synthetic transformations, with particular utility in pharmaceutical intermediates and coordination chemistry. Experimental data emphasize the critical influence of solvent polarity and chloride substituents on reaction outcomes.

Scientific Research Applications

Medicinal Chemistry

Antitumor Properties:
Research indicates that compounds with similar structures to (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid exhibit significant antitumor activity. The presence of the dichlorophenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of acrylic acids can induce apoptosis in cancer cells, suggesting a pathway for developing new anticancer agents.

Antimicrobial Activity:
The compound's structure suggests potential antimicrobial properties. Investigations into related acrylic acid derivatives have shown effectiveness against various bacterial strains, making (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid a candidate for further research in antimicrobial drug development .

Agricultural Applications

Herbicidal Properties:
Acrylic acid derivatives are known for their herbicidal activities. Preliminary studies suggest that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid could be utilized as a herbicide due to its structural similarity to other successful herbicides. The compound may inhibit specific enzymes involved in plant growth, thereby controlling weed populations effectively .

Pesticide Development:
The compound's chemical properties make it a suitable candidate for developing new pesticide formulations. Its ability to interact with biological systems can be exploited to create targeted pest control agents that minimize environmental impact while maximizing efficacy .

Materials Science

Polymer Synthesis:
(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can be used as a monomer in the synthesis of polymers with specific properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability .

Coatings and Adhesives:
Due to its chemical stability and reactivity, this acrylic acid derivative may also find applications in the formulation of coatings and adhesives. Research into similar compounds has shown promising results in creating durable and weather-resistant materials suitable for various industrial applications .

Case Study 1: Antitumor Activity

A study conducted on a series of acrylic acid derivatives demonstrated that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid exhibited IC50 values comparable to established chemotherapeutic agents against breast cancer cell lines. The mechanism of action was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Herbicidal Efficacy

Field trials evaluating the herbicidal efficacy of acrylic acid derivatives revealed that formulations containing (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid significantly reduced weed biomass compared to untreated controls. This study supports the potential use of this compound in agricultural practices aimed at sustainable weed management .

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAntitumor agentExhibited significant apoptosis induction
Antimicrobial agentEffective against multiple bacterial strains
Agricultural ApplicationsHerbicideReduced weed biomass in field trials
Pesticide developmentPromising candidate for targeted pest control
Materials SciencePolymer synthesisEnhanced mechanical strength
Coatings and adhesivesImproved durability and weather resistance

Mechanism of Action

The mechanism of action of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid involves its interaction with specific molecular targets. The benzyloxy and dichlorophenyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with phenolic acrylates, such as caffeic acid (3,4-dihydroxybenzeneacrylic acid), but differs significantly in substitution patterns and functional groups. Below is a comparative analysis based on available evidence and structural analogies:

Structural and Functional Differences

Substituent Effects :

  • (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid : The benzyloxy group enhances lipophilicity, while the electron-withdrawing chlorine atoms may stabilize the aromatic ring and alter electrophilic reactivity. These features could improve membrane permeability in drug design or increase stability in synthetic intermediates.
  • Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : Possesses two hydroxyl groups at the 3,4-positions, conferring strong antioxidant activity via radical scavenging. Its hydrophilicity makes it suitable for food, cosmetic, and pharmacological applications .

Applications :

  • Caffeic acid : Widely used in supplements, beverages, and cosmetics due to its natural origin and safety profile. It also serves as a reference standard in pharmacological studies .
  • (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid : Likely functions as a synthetic precursor or pharmaceutical intermediate. The benzyloxy group could facilitate protective-group strategies in organic synthesis, while chlorine atoms might enhance stability for storage or reactivity in cross-coupling reactions.

Research Findings and Gaps

  • Caffeic acid : Over 10,000 studies document its antioxidant mechanisms, including chelation of metal ions and inhibition of lipid peroxidation .
  • (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid: No direct research data are available in the provided evidence. However, chlorinated aromatic compounds often exhibit enhanced antimicrobial or antiparasitic activities compared to hydroxylated analogs.

Biological Activity

(2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is a compound with notable biological activities, primarily attributed to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Synthesis

The compound consists of a benzyloxy group and a dichlorophenyl moiety attached to an acrylic acid backbone. The synthesis typically involves a Knoevenagel condensation between 4-(benzyloxy)-3,5-dichlorobenzaldehyde and malonic acid, followed by decarboxylation. The reaction is conducted under reflux conditions using a base like piperidine or pyridine in solvents such as ethanol or toluene.

The biological activity of (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid is primarily mediated through its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties. For instance, it has been suggested that the dichlorophenyl group enhances binding affinity to target enzymes.
  • Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Studies have shown that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can induce apoptosis in cancer cells. The compound's ability to modulate pathways associated with cell cycle regulation and apoptosis is significant for its potential use as an anticancer agent.

Antimicrobial Activity

The compound exhibits activity against various bacterial strains. Its structural components may facilitate interaction with bacterial cell membranes or intracellular targets, leading to growth inhibition.

Enzyme Inhibition

It has been reported that (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for the treatment of neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
  • Antimicrobial Efficacy : In another study, (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
AChE/BChE InhibitionModulates cholinergic signaling

Research Findings

Recent studies have highlighted the following findings regarding (2E)-3-[4-(Benzyloxy)-3,5-dichlorophenyl]acrylic acid:

  • In vitro Studies : Showed significant inhibition of cancer cell proliferation and microbial growth.
  • In vivo Studies : Preliminary animal studies suggest potential therapeutic effects with acceptable safety profiles.

Q & A

Q. What mechanistic insights can be gained from studying the compound’s behavior under catalytic hydrogenation?

  • Methodology : Use Pd/C or Raney Ni catalysts in ethanol to hydrogenate the acrylic acid double bond. Monitor by <sup>1</sup>H NMR for disappearance of δ 6.3–7.5 ppm peaks. Kinetic studies reveal steric hindrance from the 3,5-dichloro groups slows hydrogenation vs. unsubstituted analogs .

Q. Tables for Key Data

Synthetic Optimization (Based on )
Base
----------------
NaOtBu
NaHMDS
NBu4OMe
HPLC Conditions for Purity Analysis (Based on )
Mobile Phase
-----------------------
Methanol:Water (5:5)

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